molecular formula C8H17NO3S B6245255 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide CAS No. 1863392-76-0

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

Cat. No.: B6245255
CAS No.: 1863392-76-0
M. Wt: 207.29 g/mol
InChI Key: HRTJSYROAPHRCM-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is an organic compound with a complex structure that includes hydroxyl, methoxyethyl, and methylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide typically involves multi-step organic reactions. One common approach is to start with a suitable butanamide precursor and introduce the hydroxyl, methoxyethyl, and methylsulfanyl groups through a series of reactions. These reactions may include nucleophilic substitution, oxidation, and reduction steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a methoxy group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-methoxyethyl)acetamide
  • 2-hydroxy-N-(2-methoxyethyl)benzamide
  • 2-hydroxy-N-(2-methoxyethyl)propanamide

Uniqueness

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially leading to different reactivity and applications.

Properties

CAS No.

1863392-76-0

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

2-hydroxy-N-(2-methoxyethyl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C8H17NO3S/c1-12-5-4-9-8(11)7(10)3-6-13-2/h7,10H,3-6H2,1-2H3,(H,9,11)

InChI Key

HRTJSYROAPHRCM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(CCSC)O

Purity

95

Origin of Product

United States

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